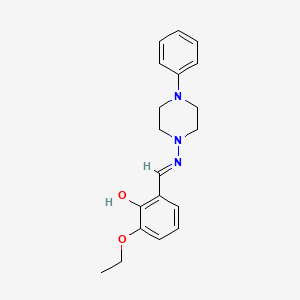
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol is a chemical compound with the molecular formula C19H23N3O2 and a molecular weight of 325.414 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a phenyl group, and a piperazine ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol typically involves the reaction of 2-ethoxyphenol with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include stirring the mixture at room temperature for a specific duration to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Comparison with Similar Compounds
2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol can be compared with other similar compounds, such as:
2-Methoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol: This compound has a different substitution pattern on the phenol ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-ethoxy-6-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-18-10-6-7-16(19(18)23)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15,23H,2,11-14H2,1H3/b20-15+ |
InChI Key |
AOYBGXRLFUHMKS-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


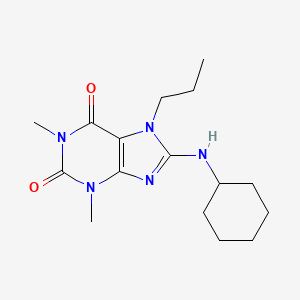

![N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide](/img/structure/B11970872.png)
![5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970874.png)
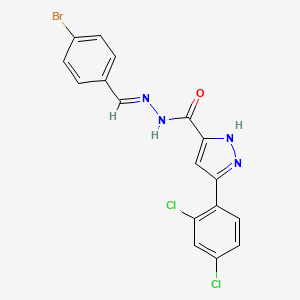
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)
![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
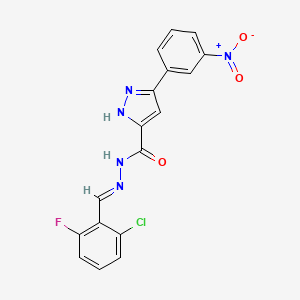
![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)
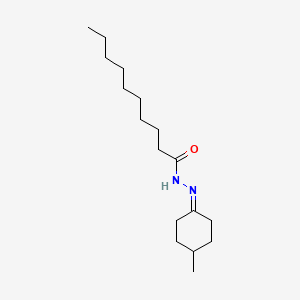
![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)
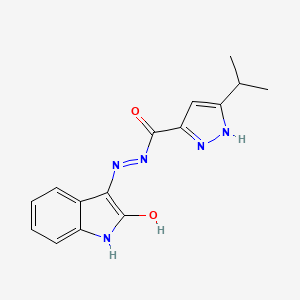

![N-(4-methoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11970933.png)
